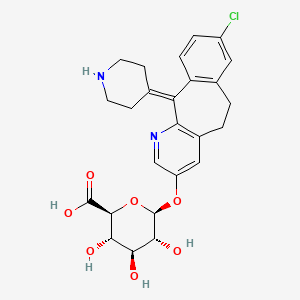

Piperazine-d8-N-t-BOC

Overview

Description

Synthesis Analysis

The synthesis of enantiopure α-substituted piperazines, including derivatives like Piperazine-d8-N-t-BOC, can be achieved through asymmetric lithiation-substitution reactions. A study detailed the direct functionalization of the piperazine ring using s-BuLi/(-)-sparteine or (+)-sparteine surrogate to access a range of piperazines as single stereoisomers (Firth, O’Brien, & Ferris, 2016).

Molecular Structure Analysis

The structure of this compound, similar to its derivatives, has been elucidated using techniques like IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the substitution patterns and the presence of deuterium atoms and the t-BOC group (Patel et al., 2023).

Chemical Reactions and Properties

Piperazines are involved in a variety of chemical reactions, serving as key intermediates. For example, piperazines can be used as catalysts in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, highlighting their utility in promoting reactions in aqueous media for the production of pharmaceutically relevant compounds (Yousefi, Goli-Jolodar, & Shirini, 2018).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as melting points, solubility, and crystalline structure, can be significantly influenced by their molecular structure. For instance, the crystal structure of piperazine hexahydrate, closely related to this compound derivatives, shows a unique arrangement of hydrogen-bonded water molecules, which could provide insights into the behavior of this compound under various conditions (Schwarzenbach, 1968).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability under different conditions, and interactions with other chemical entities, are derived from its functional groups and the piperazine backbone. The presence of the t-BOC group, for instance, makes it a valuable compound in synthetic chemistry for its protection/deprotection capabilities, facilitating complex synthetic routes (Mutulis et al., 2004).

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives are integral to the development of drugs with diverse therapeutic uses. These compounds have been found in drugs acting as antipsychotics, antihistamines, antianginals, antidepressants, anticancer agents, antivirals, cardio protectors, anti-inflammatories, and imaging agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, indicating the flexibility of piperazine derivatives in drug discovery. This versatility is attributed to the ability to modify substituents on the piperazine ring, affecting pharmacokinetic and pharmacodynamic factors of the molecules. The importance of piperazine-based molecules in drug discovery is underscored by their widespread investigation for activities covering the central nervous system, cancer, cardiovascular protection, viral infections, tuberculosis, inflammation, diabetes, histamine responses, pain relief, and imaging applications (Rathi, Syed, Shin, & Patel, 2016).

Materials Science

In materials science, piperazine derivatives have shown great potential in flame retardant applications. Research focused on the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives reveals the functional groups' impact on the thermal degradation mechanism of fabrics. These studies contribute to understanding how piperazine derivatives can enhance the flame retardancy of materials, offering insights into their applications beyond pharmaceuticals (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

Analytical Chemistry

Piperazine derivatives are also important in analytical chemistry, where they serve as standards or reagents in various analyses. The synthesis of deuterium-labeled piperazine derivatives, for instance, aids in the research of their non-isotopic counterparts by facilitating quantification analysis using HPLC-MS/MS. This highlights the role of piperazine derivatives in enhancing analytical methodologies for pharmaceutical research (Vohra, Sandbhor, & Wozniak, 2015).

Mechanism of Action

Target of Action

N-Boc-piperazine-d8, also known as Piperazine-d8-N-t-BOC, is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, the parent compound, is known to be a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It’s worth noting that piperazine compounds, in general, have a wide range of applications in medicinal chemistry due to their ability to interact with various biochemical pathways .

Pharmacokinetics

The presence of the piperazine moiety in drug candidates is known to improve their pharmacokinetic profiles . The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

Given that piperazine compounds generally work by paralyzing parasites, it can be inferred that n-boc-piperazine-d8 might have similar effects .

Biochemical Analysis

Biochemical Properties

Piperazine-d8-N-t-BOC, like its parent compound Piperazine, is expected to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied .

Cellular Effects

Piperazine derivatives have been shown to have effects on cancer cells . For instance, a novel piperazine compound was found to induce apoptosis in glioblastoma and cervix cancer cells .

Molecular Mechanism

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Temporal Effects in Laboratory Settings

This compound is stable if stored under recommended conditions . After three years, the compound should be re-analyzed for chemical purity before use .

Metabolic Pathways

Piperazine compounds have been shown to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

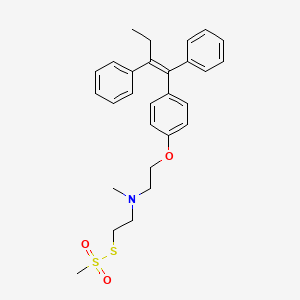

tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126621-86-0 | |

| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

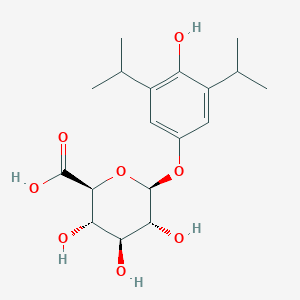

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

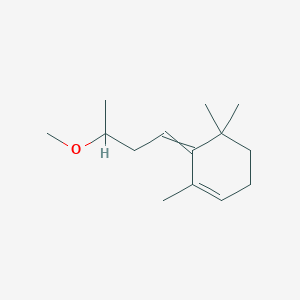

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)